molecular formula C24H23ClN2O6S B11649583 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11649583
M. Wt: 503.0 g/mol
InChI Key: MUYYCRTTYNUEEE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with the following structural formula:

C21H22ClNO4S\text{C}_{21}\text{H}_{22}\text{ClNO}_4\text{S} C21​H22​ClNO4​S

This compound belongs to the class of benzothiophenes and contains various functional groups, including an ester, amide, and chlorophenyl moiety. It exhibits interesting biological and chemical properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins different fragments using palladium-catalyzed carbon–carbon bond formation. Specifically, the compound is prepared by coupling an arylboronic acid derivative (boron reagent) with an appropriate halide substrate. The reaction proceeds through oxidative addition and transmetalation steps .

Reaction Conditions: The specific conditions for the Suzuki–Miyaura coupling depend on the boron reagent used. Boron reagents include various organoboron compounds, such as arylboronic acids, boronate esters, and boronic acid pinacol esters. These reagents are tailored for mild and functional group-tolerant reactions.

Chemical Reactions Analysis

Reactions: Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions include derivatives of the original compound, such as substituted thiophenes or modified esters.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, researchers compare this compound to related benzothiophenes

Properties

Molecular Formula

C24H23ClN2O6S

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-17-7-5-6-8-18(17)31-3)34-23(20)27-19(28)13-33-16-11-9-15(25)10-12-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

MUYYCRTTYNUEEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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